REACTION_CXSMILES
|
C(N[C:6](=[O:8])O)(C)(C)C.COC[NH:12][S:13]([CH:16]1[CH2:18][CH2:17]1)(=[O:15])=[O:14].[C:19](O)(C(F)(F)F)=O.C(Cl)Cl>>[CH3:19][O:8][CH2:6][C:16]1([S:13]([NH2:12])(=[O:14])=[O:15])[CH2:17][CH2:18]1 |f:0.1,2.3|
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Name
|
1-methoxy-methylcyclopropylsulfonylamine tert-butylcarbamate
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC(O)=O.COCNS(=O)(=O)C1CC1
|
Name
|
TFA CH2Cl2
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O.C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at rt for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed over 80 g of SiO2 (
|
Type
|
WASH
|
Details
|
eluting with 0% to 60% EtOAC/Hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
COCC1(CC1)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |